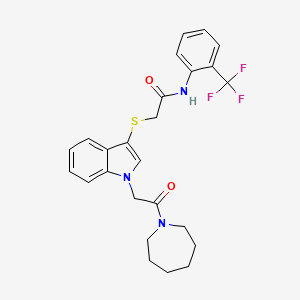
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic organic molecule with a complex structure featuring a trifluoromethyl group, an indole moiety, and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves several steps:
Formation of the indole moiety: : Often through Fischer indole synthesis or other indole formation reactions.
Attachment of the azepane ring: : Utilizing nucleophilic substitution or amination reactions.
Incorporation of the trifluoromethyl group: : Usually via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethane.
Industrial Production Methods: : Large-scale production requires optimizing reaction conditions for yield and purity, often using continuous flow chemistry to manage reactions involving highly reactive intermediates and to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various chemical transformations including:
Oxidation: : Undergoes oxidation reactions leading to potential structural modification and derivative formation.
Reduction: : Reductive conditions can modify the keto groups or other reducible functionalities.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions owing to the presence of reactive sites on the indole and azepane moieties.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) are often used. Conditions vary, involving solvents like dichloromethane, tetrahydrofuran, or methanol, typically under controlled temperatures ranging from -78°C to 100°C.
Major Products Formed:
Applications De Recherche Scientifique
This compound has wide-ranging applications in:
Chemistry: : As a building block for more complex molecules, contributing to the synthesis of pharmaceuticals and advanced materials.
Biology: : Its structural features make it a candidate for studying enzyme interactions and receptor binding activities.
Medicine: : Potential therapeutic uses due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: : In the development of new materials with specific properties such as improved chemical resistance or enhanced stability.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to various biological receptors or enzymes, altering their activity or function.
Pathways Involved: : May involve inhibition or activation of specific signaling pathways, modulating cellular responses and biochemical processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds:
Uniqueness: : This compound's unique structural framework, including the trifluoromethyl and indole groups, sets it apart.
Similar Compounds: : Related molecules such as indole-2-carboxamides, other trifluoromethyl-substituted compounds, and azepane-containing molecules.
This compound’s distinctive structure and properties make it a valuable tool in diverse scientific investigations and practical applications.
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O2S/c26-25(27,28)19-10-4-5-11-20(19)29-23(32)17-34-22-15-31(21-12-6-3-9-18(21)22)16-24(33)30-13-7-1-2-8-14-30/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNVDPAQPJKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














